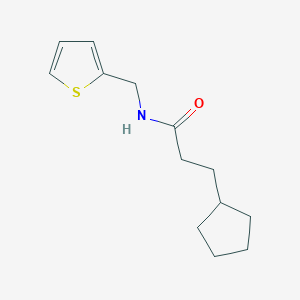![molecular formula C15H18ClF3N2O B5703011 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide is a synthetic compound that is commonly referred to as TRO19622. It is a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain transmission. TRO19622 has been extensively studied for its potential use as an analgesic agent.
Mecanismo De Acción
TRO19622 works by blocking the Nav1.7 sodium channel, which is involved in pain transmission. By blocking this channel, TRO19622 reduces the transmission of pain signals to the brain, resulting in a reduction in pain. TRO19622 is highly selective for Nav1.7, which is important for reducing the risk of side effects.
Biochemical and Physiological Effects:
TRO19622 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to be effective in reducing pain in human clinical trials. TRO19622 has a relatively long half-life, which allows for sustained pain relief. However, TRO19622 has also been shown to have some side effects, including dizziness, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TRO19622 has several advantages for lab experiments. It is a highly selective blocker of Nav1.7, which makes it a useful tool for studying the role of Nav1.7 in pain transmission. TRO19622 has also been shown to be effective in reducing pain in animal models of acute and chronic pain, which makes it a useful tool for studying pain mechanisms. However, TRO19622 has some limitations for lab experiments. It has some side effects, including dizziness, nausea, and vomiting, which can affect experimental outcomes. TRO19622 is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on TRO19622. One direction is to further study the mechanism of action of TRO19622, including its effects on other sodium channels and pain pathways. Another direction is to study the potential use of TRO19622 in combination with other analgesic agents to enhance pain relief. Additionally, further studies are needed to determine the long-term safety and efficacy of TRO19622.
Métodos De Síntesis
TRO19622 can be synthesized via a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenylamine with acetic anhydride to produce N-acetyl-2-chloro-5-trifluoromethylphenylamine. The second step involves the reaction of N-acetyl-2-chloro-5-trifluoromethylphenylamine with 4-methylpiperidine to produce N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide (TRO19622). The synthesis method has been optimized to produce high yields of TRO19622 with high purity.
Aplicaciones Científicas De Investigación
TRO19622 has been extensively studied for its potential use as an analgesic agent. It has been shown to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain transmission. TRO19622 has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to be effective in reducing pain in human clinical trials.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-10-4-6-21(7-5-10)9-14(22)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXEEFZMGPVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)


![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)



![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)
